Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate
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Overview
Description
Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate is a useful research compound. Its molecular formula is C11H12ClFO2 and its molecular weight is 230.66 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate typically involves the esterification of 2-chloro-4-(2-fluoropropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of automated systems ensures precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of substituted benzoates with different functional groups.
Reduction: Formation of 2-chloro-4-(2-fluoropropan-2-yl)benzyl alcohol.
Oxidation: Formation of 2-chloro-4-(2-fluoropropan-2-yl)benzoic acid.
Scientific Research Applications
Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the aromatic ring influence its reactivity and binding affinity to target molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate: C11H12ClFO2
Uniqueness
This compound is unique due to the specific arrangement of chloro and fluoro substituents on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters. Its chemical structure can be represented as follows:
This compound features a chloro substituent and a fluorinated propyl group, which may influence its biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator of specific receptors, affecting signaling pathways related to cell growth and differentiation.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its role as a candidate for anticancer drug development.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (breast) | 20 | Cell cycle arrest in G1 phase |
A549 (lung) | 25 | Inhibition of proliferation |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacokinetic properties and efficacy of this compound:
- Pharmacokinetics : The compound showed favorable absorption and distribution profiles, with peak plasma concentrations reached within 1 hour post-administration.
- Antitumor Activity : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the anticancer efficacy of this compound in tumor-bearing mice. The results demonstrated:
- A 50% reduction in tumor size after 21 days of treatment.
- An increase in apoptotic markers in tumor tissues, suggesting that the compound induces apoptosis in cancer cells.
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and specific metabolic enzymes. The findings indicated that:
- The compound inhibited cytochrome P450 enzymes, which play a key role in drug metabolism.
- This inhibition could lead to increased bioavailability of co-administered drugs.
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,13)7-4-5-8(9(12)6-7)10(14)15-3/h4-6H,1-3H3 |
InChI Key |
FZWUDRXJBITTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C(=O)OC)Cl)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.